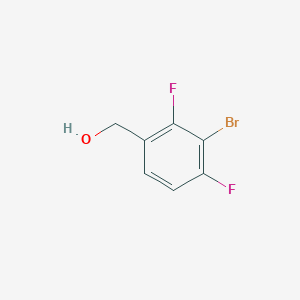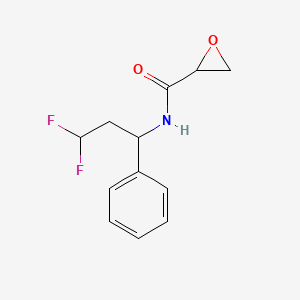![molecular formula C9H10N4O B2652542 N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide CAS No. 300678-71-1](/img/structure/B2652542.png)
N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with formaldehyde and formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-Methyl-1H-1,2,3-benzotriazole, formaldehyde, and formamide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]carboxylic acid, while reduction may produce N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amine.
Applications De Recherche Scientifique
N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: The compound’s effects on cellular pathways can include the inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-benzotriazole: A closely related compound with similar chemical properties but lacking the formamide group.
1H-Benzotriazole: Another benzotriazole derivative with a broader range of applications but different functional groups.
2,2’-[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol: A derivative with additional functional groups that may enhance its reactivity and applications.
Uniqueness
N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide is unique due to its specific combination of the benzotriazole ring and formamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-2-3-9-8(4-7)11-12-13(9)5-10-6-14/h2-4,6H,5H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRGUGVNSZKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)
![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2652464.png)





![1-(thiophen-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2652478.png)
![ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2652479.png)

![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)

